2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Catalog No.
S3193514
CAS No.
898367-90-3
M.F
C24H26FN5OS
M. Wt
451.56
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-to...

CAS Number

898367-90-3

Product Name

2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

IUPAC Name

2-ethyl-5-[[4-(2-fluorophenyl)piperazin-1-yl]-(3-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

Molecular Formula

C24H26FN5OS

Molecular Weight

451.56

InChI

InChI=1S/C24H26FN5OS/c1-3-20-26-24-30(27-20)23(31)22(32-24)21(17-8-6-7-16(2)15-17)29-13-11-28(12-14-29)19-10-5-4-9-18(19)25/h4-10,15,21,31H,3,11-14H2,1-2H3

InChI Key

LHNYBTKEYTZOJW-UHFFFAOYSA-N

SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCN(CC4)C5=CC=CC=C5F)O

solubility

not available

Structure-Activity Relationship Studies

Specific Scientific Field: Pharmacology

Summary of the Application: This compound has been used in structure-activity relationship studies, which are methods used in medicinal chemistry to understand the relationship between the chemical structure of a substance and its biological activity.

Methods of Application or Experimental Procedures: The specific methods used in these studies often involve the systematic modification of the structure of the compound and the testing of the biological activity of these modifications.

Results or Outcomes: The study found that certain analogues of the compound had selective inhibitory activity towards equilibrative nucleoside transporters (ENTs), which are important in the regulation of nucleoside and nucleobase uptake in cells .

Design and Synthesis

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: This compound has been involved in the design and synthesis of triple-acting PPARα, -γ, and -δ agonists. These agonists are substances that initiate a physiological response when combined with a receptor.

Methods of Application or Experimental Procedures: The design and synthesis of these agonists involve complex chemical reactions, often involving multiple steps and the use of various reagents and catalysts.

Breast Cancer Research

Specific Scientific Field: Oncology

Summary of the Application: This compound has been used in research related to breast cancer. Certain derivatives of this compound have shown to cause a significant loss of cell viability in breast cancer cells.

Methods of Application or Experimental Procedures: The specific methods used in these studies often involve the testing of the compound on breast cancer cell lines and observing the effects on cell viability.

Results or Outcomes: It was observed that compounds similar to the one increased phosphorylation of H2AX in MCF-7 cells, which is a marker of DNA damage .

Commercial Availability

Specific Scientific Field: Chemical Industry

Methods of Application or Experimental Procedures: The specific methods of application would depend on the specific research or industrial context in which the compound is being used.

Results or Outcomes: The specific results or outcomes would also depend on the specific research or industrial context.

Anti-Inflammatory and Analgesic Activities

Summary of the Application: Certain derivatives of this compound have shown anti-inflammatory and analgesic activities. This suggests that it may be used in the development of new drugs for the treatment of conditions related to inflammation and pain.

Methods of Application or Experimental Procedures: The specific methods used in these studies often involve the testing of the compound on animal models or cell lines and observing the effects on inflammation and pain.

Results or Outcomes: It was observed that certain derivatives of the compound showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .

The compound 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule belonging to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound features a unique structural arrangement that combines a thiazole ring with a triazole moiety, which is further substituted with an ethyl group and a piperazine derivative. The presence of the 2-fluorophenyl and m-tolyl groups enhances its potential biological activity, making it a subject of interest in pharmaceutical research.

, including:

  • Nucleophilic Aromatic Substitution: This reaction is often employed to introduce various functional groups onto aromatic rings. For instance, the piperazine moiety can be introduced via this method.
  • Cyclization Reactions: The formation of the thiazole and triazole rings can occur through cyclization processes involving thiourea and other precursors.
  • Oxidative Cyclization: This method can be used to construct the triazole ring from suitable precursors like 4-fluorobenzoylacetonitrile.

These reactions are critical for assembling the intricate structure of this compound, which is essential for its biological activity and potential therapeutic applications.

The biological activity of 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has been investigated in various studies. Its derivatives have shown:

  • Antimicrobial Activity: Compounds related to this structure have demonstrated significant antibacterial properties against resistant strains, indicating potential as new antibiotics .
  • Anticancer Activity: Similar compounds have been evaluated for their ability to inhibit tumor cell growth, suggesting that this compound may also exhibit anticancer properties .
  • Anti-inflammatory Properties: Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles may possess anti-inflammatory effects .

The synthesis of this compound can be approached through various methods:

  • Microwave-Assisted Synthesis: This technique has been utilized for the rapid synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives with improved yields.
  • One-Pot Reactions: Multi-component reactions involving readily available starting materials can lead to the formation of the desired compound efficiently.
  • Traditional Organic Synthesis: Utilizing classical organic reactions such as cyclization and substitution reactions to build the complex structure.

These methods highlight the versatility in synthesizing compounds within this class.

The applications of 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol are broad and include:

  • Pharmaceutical Development: Given its potential antimicrobial and anticancer activities, this compound could serve as a lead structure for developing new therapeutic agents.
  • Research Tools: Its unique structure makes it useful in studying biological pathways related to its target receptors or enzymes.

Interaction studies involving this compound often focus on:

  • Enzyme Inhibition: Investigating how it interacts with specific metabolic enzymes can elucidate its mechanism of action.
  • Receptor Binding Studies: Assessing its affinity for various receptors (e.g., serotonin receptors) helps understand its pharmacological profile.

These studies are crucial for determining how this compound exerts its biological effects and informs future drug development strategies.

Several compounds share structural features with 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-(4-Fluorophenyl)-1H-pyrazolePyrazole ring with fluorine substitutionAntimicrobialLacks thiazole and triazole rings
4-(Piperazin-1-yl)-thiazoleThiazole ring with piperazineAnticancerSimpler structure without triazole
3-Methyl-thiazolo[3,2-b][1,2,4]triazoleSimilar ring systemAntifungalNo ethyl or aromatic substitutions

These comparisons illustrate how the presence of specific functional groups in 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol contributes to its distinctive biological profile and potential applications in drug discovery.

XLogP3

5.3

Dates

Last modified: 08-18-2023

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